molecular formula C23H32N4O2 B2770458 1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea CAS No. 1170638-38-6

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea

Cat. No. B2770458
CAS RN: 1170638-38-6
M. Wt: 396.535
InChI Key: YQHPFPBNDFESQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea, also known as EKI-785, is a small molecule inhibitor that has shown potential in the treatment of cancer.

Scientific Research Applications

Switchable Supramolecular Systems

A study by Zhang et al. (2009) presented the synthesis of a V-type molecule incorporating a 2-[2-[4-(dimethylamino)phenyl]ethenyl]pyridinium cyanine branch and a p-aminophenoxy ethyl side arm. This molecule can form different [2]pseudorotaxanes with cucurbit[7]uril (CB[7]) in aqueous solution. The CB[7] ring's location can be reversibly switched by protonation of the aniline group, inducing a color change from orange-red to yellow. This demonstrates potential applications in developing switchable supramolecular systems (Zhang et al., 2009).

Molecular Self-Assembly and Folding

Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas and their unfolding into multiply hydrogen-bonded complexes. This research highlights the compound's role in understanding molecular self-assembly and folding mechanisms, providing insights into designing self-assembling materials (Corbin et al., 2001).

Organometallic Chemistry

Adams et al. (2003) discussed the synthesis of dinuclear nickel(II) complexes using reduced asymmetric compartmental ligands. The study showcases the compound's utility in forming metal complexes with potential applications in catalysis and materials science (Adams et al., 2003).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) investigated the synthesis of new pyrazolopyridine derivatives and their biological activities. This research underlines the compound's relevance in pharmaceutical sciences, particularly in developing new drugs with antioxidant, antitumor, and antimicrobial properties (El‐Borai et al., 2013).

Directed Lithiation and Substitution Reactions

Smith et al. (2013) described the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its reactions with various electrophiles. The study contributes to synthetic organic chemistry by providing methods for selectively functionalizing molecules (Smith et al., 2013).

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-4-29-22-10-6-5-9-20(22)25-23(28)24-17-21(27-15-7-8-16-27)18-11-13-19(14-12-18)26(2)3/h5-6,9-14,21H,4,7-8,15-17H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPFPBNDFESQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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